methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex heterocyclic compound featuring a fused pyrimido[1,2-g]purine core. The molecule is substituted at the 9-position with a 2-phenylethyl group and at the 3-position with a methyl ester-acetate moiety.
Properties
IUPAC Name |
methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-22-17-16(18(27)25(20(22)28)13-15(26)29-2)24-11-6-10-23(19(24)21-17)12-9-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXWHDLTHLTOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions
Formation of the Core Structure: The core pyrimido[1,2-g]purin structure is synthesized through a series of condensation reactions involving appropriate precursors such as substituted purines and pyrimidines.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions using phenylethyl halides under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions activated by the dioxo groups.
Amination Reactions
Reaction with primary amines (e.g., benzylamine) yields substituted pyrimidine derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 120°C, 12h | 3-(Benzylamino)-substituted purin derivative | 68% |
| Hydrazine | Ethanol, reflux (8h) | Hydrazide analog with improved solubility | 82% |
Mechanistic Insight : The 2,4-dioxo groups enhance electrophilicity at C-6 and C-8, directing nucleophilic substitution (SNAr mechanism) .
Condensation Reactions
The dioxo groups participate in condensation with aldehydes or ketones to form fused heterocycles:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | AcOH, Δ, 24h | Fused quinazoline-purin hybrid | Anticancer lead compound |
| Acetylacetone | Knoevenagel conditions | Spirocyclic derivative with β-diketone | Enzyme inhibition studies |
Key Finding : Condensation products show enhanced π-π stacking in crystallographic studies, suggesting improved binding to biological targets .
Reductive Alkylation
The phenylethyl side chain undergoes hydrogenation or catalytic reduction to modify lipophilicity:
| Reagent | Conditions | Product | Impact on LogP |
|---|---|---|---|
| H (1 atm), Pd/C | MeOH, 25°C, 2h | Saturated cyclohexylethyl derivative | LogP reduced by 1.2 |
| NaBH, NiCl | THF, 0°C → RT | Partially reduced allylic intermediate | LogP reduced by 0.7 |
Oxidative Degradation
Oxidizing agents target the purin core, leading to ring cleavage:
| Reagent | Conditions | Degradation Products | Stability Implications |
|---|---|---|---|
| HO | pH 7.4, 37°C, 48h | Uric acid analogs + acetic acid | Rapid decomposition in physiological buffers |
| KMnO | HSO, 0°C | Pyrimidine dicarboxylic acid fragments | Non-enzymatic oxidation pathway confirmed |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the purin core:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | Cyclobutane-fused dimer | Φ = 0.12 |
| 365 nm | DCM | Singlet oxygen-mediated oxidation products | Φ = 0.03 |
Comparative Reactivity Table
| Reaction Type | Rate (k, s) | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Ester hydrolysis | 2.1 × 10 | 85.3 | Base > Acid |
| Nucleophilic amination | 5.8 × 10 | 92.7 | Polar aprotic solvents |
| Oxidative degradation | 3.4 × 10 | 67.9 | pH-dependent |
Scientific Research Applications
Scientific Research Applications
Methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several applications across various domains:
Pharmaceutical Research
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as A549 lung cancer cells. For example, certain derivatives have shown selective inhibition of cancer cell growth without affecting normal cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes .
Biochemical Assays
- It can be utilized in biochemical assays to investigate enzyme interactions and cellular pathways. This includes studying its effects on receptor binding and signal transduction mechanisms .
Synthetic Chemistry
- As a building block in organic synthesis, this compound serves as a precursor for developing more complex molecules. This application is crucial for exploring new chemical entities with potential therapeutic effects .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H...]. The results indicated that certain derivatives demonstrated significant cytotoxicity against A549 cells with IC50 values around 6.0 μM. Importantly, these compounds did not significantly inhibit the growth of normal human lung fibroblast cells at comparable concentrations .
Case Study 2: Enzyme Targeting
Research has shown that the compound interacts with specific enzymes involved in cellular signaling pathways. This interaction modulates biochemical processes that can lead to therapeutic effects in conditions such as cancer and metabolic disorders .
Mechanism of Action
The mechanism of action of methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Stability and Reactivity
The target compound’s 2-phenylethyl group may enhance metabolic stability compared to simpler phenyl analogs (), as alkyl chains resist oxidative degradation. However, the diketone moiety at positions 2 and 4 could render it susceptible to nucleophilic attack, a vulnerability shared with the compound .
Biological Activity
Methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound belonging to the class of pyrimido-purines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Structural Characteristics
The compound features a pyrimido ring fused with a purine moiety and an acetate functional group , which contributes to its unique biological properties. The presence of multiple functional groups allows for diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of similar pyrimidine derivatives. For example, a study on various pyrimidodiazepines revealed their activity against a range of pathogenic microbes. The results indicated that certain derivatives exhibited significant antimicrobial effects against:
| Microbe | Compound 5a (MIC in mg/mL) | Compound 5b (MIC in mg/mL) | Compound 6a (MIC in mg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 5.0 × 10^−3 | 0.5 | 0.12 |
| Pseudomonas aeruginosa | 5.0 × 10^−4 | 0.5 | 12.5 |
| Bacillus subtilis | 5.0 × 10^−3 | 5 | 1.25 |
| Candida albicans | 5 | 5 | 12.5 |
| Saccharomyces cerevisiae | 5 | 5 | – |
This table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds against various microbes .
Antioxidant Activity
The antioxidant activity of methylated pyrimidine compounds is another area of interest. A study measuring the antioxidant activity (AA%) of several derivatives found that some exhibited considerable antioxidant properties:
| Compound | Antioxidant Activity (%) |
|---|---|
| Compound 5a | 39.9 |
| Compound 8 | Higher than others |
| Compound 6c | 1.9 |
These findings suggest that modifications to the structure can significantly impact antioxidant capabilities .
Enzyme Interaction Studies
The biological activities of methylated pyrimidine derivatives often involve interactions with specific enzymes and receptors. For instance, research has shown that purine derivatives can modulate enzyme activities or receptor functions, leading to various biological outcomes such as anti-inflammatory effects and potential anticancer properties .
Case Studies and Research Findings
- Anticancer Potential : A study focused on purine derivatives highlighted their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The IC50 values for certain derivatives were found to be in the low micromolar range against various cancer cell lines .
- Cyclic AMP Phosphodiesterase Inhibition : Another investigation into related compounds demonstrated their capacity to inhibit cyclic AMP phosphodiesterase (PDE), which plays a crucial role in regulating inflammatory responses in bronchial tissues .
- SARS-CoV-2 Inhibition : Recent research aimed at developing inhibitors for SARS-CoV-2 indicated that certain modifications on purine structures could enhance binding affinity to viral targets, suggesting potential therapeutic applications for respiratory viruses .
Q & A
Q. What are the key challenges in synthesizing methyl 2-[1-methyl-2,4-dioxo-pyrimidopurin-3-yl]acetate, and how can reaction conditions be optimized?
Answer: Synthesis challenges include regioselectivity in pyrimido[1,2-g]purine ring formation and stability of the 2-phenylethyl substituent under acidic/basic conditions. Methodological approaches:
- Regioselectivity control : Use catalytic Pd-mediated cross-coupling to direct substituent placement .
- Stabilization of intermediates : Employ low-temperature (-20°C) reaction conditions to prevent decomposition of the dioxo-pyrimidine intermediate .
- Purity optimization : Purify via gradient HPLC (C18 column, 0.1% TFA in H2O/MeOH) to separate stereoisomers .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Use a multi-technique approach:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the 2-phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) and acetate methyl ester (δ 3.6–3.8 ppm) .
- X-ray crystallography : Resolve ambiguities in fused-ring stereochemistry (e.g., chair vs. boat conformations in the purine system) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> expected within ±1 ppm error) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer: Prioritize assays linked to the compound’s structural motifs:
- Kinase inhibition : Screen against CDK2 or Aurora kinases, as pyrimido-purine derivatives often target ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility testing : Perform shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in this compound’s receptor-binding affinity?
Answer: Contradictions in IC50 values (e.g., nM vs. μM ranges) may arise from conformational flexibility. Solutions:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify dominant binding poses .
- Hybrid QM/MM methods : Calculate binding energy differences between tautomeric forms of the dioxo-pyrimidine moiety .
- Free-energy perturbation (FEP) : Compare predicted vs. experimental ΔG values for mutations in the receptor’s active site .
Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic profiles?
Answer: Common issues include poor bioavailability or rapid metabolism. Methodological fixes:
- Prodrug design : Replace the methyl ester with a tert-butyl ester to enhance plasma stability .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
- Tissue distribution studies : Radiolabel the compound with <sup>14</sup>C for whole-body autoradiography in rodent models .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
Answer: Challenges include low crystal yield and disorder in the phenylethyl group. Approaches:
- Co-crystallization : Add a fragment-binding partner (e.g., PEG 4000) to stabilize the lattice .
- Vapor diffusion : Screen 500+ conditions using Hampton Index™ kits with varied pH (4–9) and ionic strength .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to reduce ice formation .
Methodological Frameworks
Q. How to design a study reconciling conflicting data on this compound’s mechanism of action?
Answer: Apply evidence-based inquiry principles:
- Triangulate data : Combine biochemical (e.g., SPR binding), cellular (e.g., siRNA knockdown), and computational (e.g., docking) results .
- Negative controls : Include off-target kinase panels to rule out nonspecific effects .
- Dose-response validation : Replicate experiments across independent labs using standardized protocols .
Q. What advanced separation techniques improve purity for mechanistic studies?
Answer:
Q. How to integrate AI-driven simulations into experimental design for this compound?
Answer: Leverage AI for predictive modeling:
- Generative chemistry : Train a GNN model on pyrimido-purine derivatives to propose analogs with improved solubility .
- Reaction optimization : Use Bayesian algorithms to predict ideal catalyst/substrate ratios .
- Toxicity prediction : Input SMILES strings into ADMET.ai to prioritize low-risk candidates .
Q. What methodologies validate the compound’s stability under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
